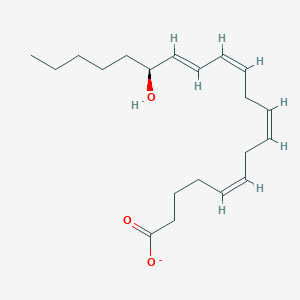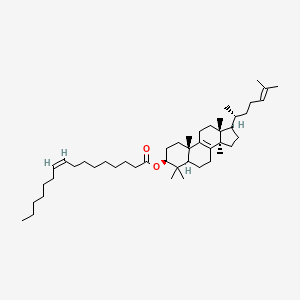![molecular formula C21H17F2N3O2 B1263137 (15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263137.png)
(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-3463 is a member of beta-carbolines.
Scientific Research Applications
Stereochemistry and NMR Data of Cyclopeptide Alkaloids
Cyclopeptide alkaloids, specifically those derived from Zizyphus Oxyphylla, have shown intriguing stereochemical properties and have provided valuable NMR spectroscopic data. Compounds such as (3S,7R,13S)-6-[2-(dimethylamino)-3-phenylpropanoyl]-19-methoxy-2-oxa-6,9,15-triazatetracyclo[16.3.1.03,7.09,13]docosa-1-(22),16,18,20-tetraene-8,14-dione have been a focus of research to understand their stereochemical configurations and obtain comprehensive 1H and 13C NMR spectroscopic data. This research aids in the elucidation of their structures and potential applications in scientific research (Nisar et al., 2010).
Chiral Resolution of Antibacterial Agents
The development of new antibacterial compounds is crucial due to the resistance of some bacteria to existing antibiotics. Research into the chiral resolution of stereomers, such as 13-methyl-11-phenyl-12-oxa-2,15-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3(8),4,6-tetraene-9,16-dione, has shown promising results. These stereomers exhibit different pharmaceutical activities, making their resolution significant for the development of optically active drugs. The chiral separation mechanism, involving hydrogen bondings, was explored, offering a method to separate these stereomers and contribute to the field of antibacterial drug development (Ali et al., 2020).
Analysis of Tetraisoprenylated Benzophenone
In the realm of natural products, the study of compounds like 15‐epiclusianone, a novel tetraisoprenylated benzophenone, has been significant. Research involving NMR techniques has been pivotal in assigning 1H and 13C chemical shifts, providing detailed insights into the molecular structure of such complex compounds. These studies not only contribute to our understanding of natural products but also pave the way for the exploration of their potential applications in various scientific fields (Dos Santos et al., 2001).
properties
Product Name |
(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
|---|---|
Molecular Formula |
C21H17F2N3O2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C21H17F2N3O2/c1-21(2)18-13(12-5-3-4-6-15(12)24-18)10-17-19(27)25(20(28)26(17)21)16-9-11(22)7-8-14(16)23/h3-9,17,24H,10H2,1-2H3/t17-/m1/s1 |
InChI Key |
GIJJBPWORLUXCK-QGZVFWFLSA-N |
Isomeric SMILES |
CC1(C2=C(C[C@H]3N1C(=O)N(C3=O)C4=C(C=CC(=C4)F)F)C5=CC=CC=C5N2)C |
Canonical SMILES |
CC1(C2=C(CC3N1C(=O)N(C3=O)C4=C(C=CC(=C4)F)F)C5=CC=CC=C5N2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



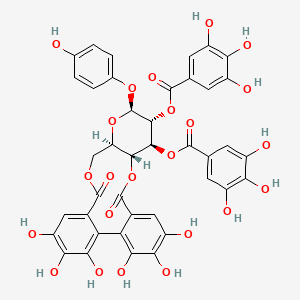
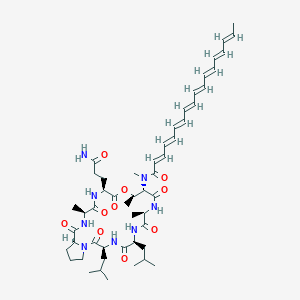
![Calix[6]pyrrole](/img/structure/B1263057.png)
](/img/structure/B1263058.png)
![2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide](/img/structure/B1263060.png)
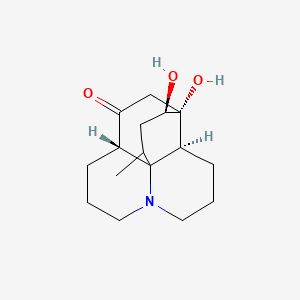
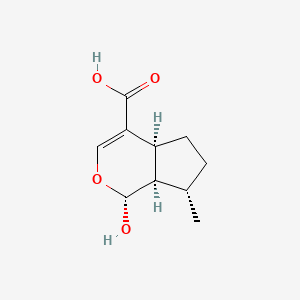
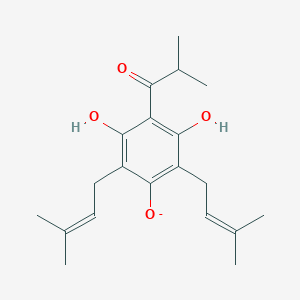
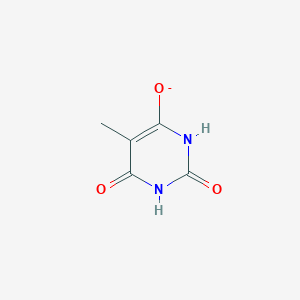
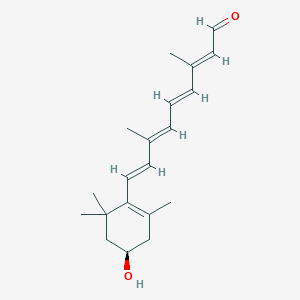
![TG(16:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263071.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)
